(R)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride

Description

Significance of Chiral α-Amino Alcohols as Key Intermediates in Asymmetric Synthesis and Precursors for Complex Molecules

Chiral α-amino alcohols are widely recognized as privileged scaffolds in organic chemistry. Their importance stems from their prevalence as core structural units in a vast array of natural products and synthetic bioactive molecules, including many pharmaceuticals. The precise three-dimensional arrangement of the amino and hydroxyl groups allows for specific molecular interactions with biological targets, such as enzymes and receptors, which is often the basis for their therapeutic effects.

In the realm of asymmetric synthesis, these compounds are indispensable. They serve as versatile chiral building blocks, allowing for the introduction of a defined stereocenter into a target molecule. This is fundamental to enantioselective synthesis, where the goal is to produce a single enantiomer of a chiral product. The synthesis of enantiomerically pure drugs is critical, as different enantiomers of a molecule can have vastly different pharmacological and toxicological profiles. Furthermore, chiral α-amino alcohols are employed as chiral auxiliaries and ligands for metal-catalyzed reactions, guiding the stereochemical outcome of a chemical transformation to yield products with high enantiomeric purity.

The utility of these molecules extends to their role as precursors for more complex chemical entities. The amino and hydroxyl groups can be selectively modified or incorporated into larger molecular frameworks, making them ideal starting points for the synthesis of alkaloids, peptide isosteres, and various heterocyclic compounds that form the backbone of many medicinal agents. For instance, the closely related 3-bromo analog of the title compound is utilized as a chiral intermediate for producing active pharmaceutical ingredients (APIs) with activity in the central nervous system, such as antidepressants and antipsychotics. myskinrecipes.com

Structural Characteristics and Stereochemical Considerations of (R)-2-Amino-2-(2-bromophenyl)ethanol Hydrochloride

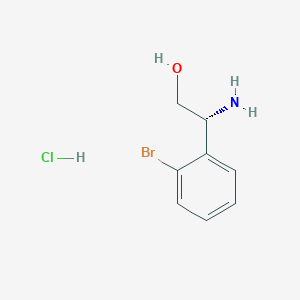

This compound is a chiral molecule whose structure is defined by several key features. The core of the molecule is an ethanol (B145695) backbone. At the C2 position, a phenyl group is attached, which is itself substituted with a bromine atom at the ortho (position 2) of the ring. The C2 carbon is also bonded to an amino group (-NH2). The C1 carbon is bonded to a hydroxyl group (-OH).

The stereochemistry of the molecule is of paramount importance. The C2 carbon, which bears the aminophenyl group, is a chiral center. The "(R)" designation in its name refers to the specific configuration of the substituents around this stereocenter, according to the Cahn-Ingold-Prelog priority rules. This specific enantiomeric form is crucial for its intended applications in stereoselective synthesis. The compound is supplied as a hydrochloride salt, meaning the basic amino group is protonated to form an ammonium (B1175870) chloride salt, a common practice to improve the stability and water solubility of amines.

The presence of the ortho-bromo substituent on the phenyl ring significantly influences the molecule's electronic properties and steric hindrance, which can affect its reactivity and how it binds to other molecules.

Table 1: Physicochemical Properties of (R)-2-Amino-2-(2-bromophenyl)ethanol and its Hydrochloride Salt

| Property | (R)-2-Amino-2-(2-bromophenyl)ethanol (Free Base) | This compound |

| CAS Number | 1213220-84-8 | Not explicitly available |

| Molecular Formula | C₈H₁₀BrNO | C₈H₁₁BrClNO |

| Molecular Weight | 216.08 g/mol | 252.53 g/mol |

| Appearance | Data not available | Data not available |

| Chirality | (R)-configuration at C2 | (R)-configuration at C2 |

Note: Data is compiled from chemical supplier databases. Properties for the hydrochloride salt are based on the addition of HCl to the free base.

Overview of Current Academic Research Trajectories Pertaining to this compound

The main research trajectory for compounds of this class is their incorporation into novel molecular entities being evaluated for biological activity. Medicinal chemists utilize such fragments to construct new potential drugs. The combination of the chiral amino alcohol function with the ortho-bromophenyl group provides a unique scaffold for several reasons:

Stereochemical Control: It provides a key stereocenter, which is essential for achieving selectivity towards biological targets.

Synthetic Handle: The bromine atom serves as a versatile synthetic handle. It can be used in a variety of cross-coupling reactions (such as Suzuki, Heck, or Buchwald-Hartwig couplings) to build more complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds.

Pharmacological Relevance: Aryl-substituted amino alcohols are known pharmacophores. As noted previously, the isomeric (R)-2-Amino-2-(3-bromophenyl)ethanol is employed in the synthesis of compounds targeting the central nervous system. myskinrecipes.com By extension, a key research application for the 2-bromo isomer involves its use in structure-activity relationship (SAR) studies. In these studies, chemists systematically modify a lead compound's structure—for example, by changing the position of the bromine atom from para or meta to ortho—to understand how these changes affect the compound's therapeutic efficacy and properties.

Therefore, the academic and industrial interest in this compound lies not in the study of the compound itself, but in its strategic use as an intermediate to accelerate the discovery and synthesis of new, potentially patentable, and biologically active compounds.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-2-(2-bromophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWGMOICMCKSHB-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CO)N)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 2 Amino 2 2 Bromophenyl Ethanol Hydrochloride

Stereoselective Synthesis Strategies

The critical stereocenter in (R)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride necessitates the use of stereoselective synthetic methods to ensure high enantiopurity of the final product.

Asymmetric Reduction of Precursor α-Aminoketones and Related Carbonyl Compounds

A prominent strategy for establishing the desired stereochemistry is the asymmetric reduction of a prochiral α-aminoketone precursor, 2-amino-1-(2-bromophenyl)ethanone. This transformation can be achieved using various catalytic systems, including metal-based catalysts and biocatalysts. Ruthenium-catalyzed asymmetric transfer hydrogenation has proven effective for the reduction of unprotected α-amino ketones. acs.org For instance, catalyst systems like RuCl(S,S)-Teth-TsDpen have demonstrated high reactivity and enantioselectivity in similar reductions, achieving enantiomeric ratios of up to 99.3:0.7. acs.org The reaction typically proceeds under mild conditions, for example, using a formic acid/triethylamine (B128534) mixture at elevated temperatures. acs.org

Biocatalytic reductions offer an environmentally benign alternative. Carbonyl reductases (CREDs) have been successfully employed for the asymmetric reduction of α-halo ketones, which are structurally related to α-aminoketones. almacgroup.com These enzymatic reductions often exhibit high enantioselectivity and operate under physiological conditions. almacgroup.com The use of whole-cell biocatalysts, such as various plant tissues, has also been explored for the asymmetric reduction of prochiral ketones, offering a cost-effective and sustainable approach. nih.gov

Table 1: Catalysts for Asymmetric Reduction of α-Amino Ketones

| Catalyst System | Substrate Type | Key Features | Enantiomeric Ratio/Excess | Reference |

|---|---|---|---|---|

| RuCl(S,S)-Teth-TsDpen | Unprotected α-amino ketones | High reactivity and enantioselectivity | 99.3:0.7 er | acs.org |

| Carbonyl Reductases (CREDs) | α-Halo ketones | High specificity and enantioselectivity under physiological conditions | >99% ee | almacgroup.com |

| Plant Tissues (e.g., Daucus carota) | Prochiral ketones | Environmentally benign, high enantioselectivity | up to 98% ee | nih.gov |

Enantioselective Ring-Opening Reactions of Epoxides

Another effective approach involves the enantioselective ring-opening of a meso or racemic epoxide, such as 2-(2-bromophenyl)oxirane, with a nitrogen-based nucleophile. This method allows for the simultaneous introduction of the amino and hydroxyl functionalities with stereochemical control. The regioselectivity of the ring-opening is a critical factor, and catalyst-controlled systems have been developed to address this challenge, particularly for unbiased epoxides. rsc.org For instance, cationic aluminum salen catalysts have been shown to effectively catalyze the nucleophilic ring-opening of unsymmetrical trans-epoxides with nitrogen nucleophiles, yielding β-amino alcohols with high regioselectivity. rsc.org The choice of nucleophile and catalyst is crucial in directing the attack to the desired carbon atom of the epoxide ring. magtech.com.cn

Table 2: Catalyst Systems for Enantioselective Epoxide Ring-Opening

| Catalyst System | Epoxide Type | Nucleophile | Key Features | Regioselectivity | Reference |

|---|---|---|---|---|---|

| Cationic Aluminum Salen | Unsymmetrical trans-epoxides | Nitrogen-containing nucleophiles | Catalyst-controlled regioselectivity | High | rsc.org |

Chiral Auxiliary-Mediated Approaches for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org In the synthesis of (R)-2-Amino-2-(2-bromophenyl)ethanol, a chiral auxiliary can be attached to a precursor molecule to direct the stereoselective formation of the desired stereocenter. For example, pseudoephedrine has been successfully used as a chiral auxiliary in the synthesis of chiral 1,2-amino alcohols from arylglyoxals. researchgate.net The reaction, catalyzed by a Brønsted acid, proceeds with high yield and selectivity. researchgate.net The auxiliary is subsequently cleaved to yield the enantiomerically enriched product. Evans' oxazolidinone auxiliaries are another class of widely used chiral auxiliaries that can be employed to control the stereochemistry of alkylation or aldol (B89426) reactions in the synthesis of chiral building blocks. researchgate.net

Chemoenzymatic and Biocatalytic Routes to Chiral Amino Alcohols

Chemoenzymatic and biocatalytic methods are increasingly being recognized for their high selectivity and environmentally friendly nature in the synthesis of chiral compounds. acs.orgnih.gov Engineered amine dehydrogenases (AmDHs) have been developed for the asymmetric reductive amination of α-hydroxy ketones, providing a direct route to chiral vicinal amino alcohols with high conversions and excellent enantiomeric excess (>99% ee). acs.org

Lipases are another class of versatile enzymes used in chemoenzymatic synthesis. They can be employed for the kinetic resolution of racemic alcohols or their corresponding esters. nih.gov For instance, Novozym® 435, a commercially available immobilized lipase, has been used for the hydrolytic kinetic resolution of racemic esters to produce enantiomerically enriched alcohols and esters. researchgate.net This approach can be applied to a racemic precursor of (R)-2-Amino-2-(2-bromophenyl)ethanol to isolate the desired (R)-enantiomer.

Table 3: Enzymatic Systems for Chiral Amino Alcohol Synthesis

| Enzyme | Reaction Type | Substrate | Key Features | Enantiomeric Excess | Reference |

|---|---|---|---|---|---|

| Engineered Amine Dehydrogenase (AmDH) | Asymmetric reductive amination | α-Hydroxy ketones | High conversion and enantioselectivity | >99% ee | acs.org |

| Novozym® 435 (Immobilized Lipase) | Kinetic resolution (hydrolysis) | Racemic esters | High enantioselectivity | up to 96% ee | researchgate.net |

Functional Group Interconversions and Derivatization Approaches

Once the chiral core of (R)-2-Amino-2-(2-bromophenyl)ethanol has been synthesized, further modifications of its functional groups can be carried out to produce a variety of derivatives.

Amino Group Transformations (e.g., Acylation, Alkylation)

The primary amino group of (R)-2-Amino-2-(2-bromophenyl)ethanol can be readily acylated or alkylated to introduce a range of substituents.

Acylation: Acylation of the amino group can be achieved using various acylating agents such as acid chlorides or anhydrides. For example, the acetylation of alcohols and amines is a common transformation that can be carried out under mild conditions. researchgate.net Enzyme-catalyzed acylation offers a selective method for this transformation. Lipases, for instance, can catalyze the acylation of alcohols with high efficiency. researchgate.net

Alkylation: N-alkylation of the amino group introduces alkyl substituents. Direct N-alkylation of unprotected amino acids with alcohols has been achieved using catalytic methods, offering a sustainable approach that produces water as the only byproduct. nih.gov Alternatively, traditional methods involving alkyl halides can be employed, often requiring a base to neutralize the resulting acid. rsc.org The choice of alkylating agent and reaction conditions can be tailored to achieve mono- or di-alkylation. nih.gov

Hydroxyl Group Modifications (e.g., Esterification, Etherification)

The primary hydroxyl group in (R)-2-amino-2-(2-bromophenyl)ethanol offers a reactive site for the introduction of various functionalities through esterification and etherification. These modifications are crucial for altering the molecule's physical properties or for creating prodrugs. Given the presence of a reactive amino group, these transformations often require a protection strategy to ensure chemoselectivity.

Esterification: Esterification converts the hydroxyl group into an ester. This is typically achieved by reaction with a carboxylic acid or a more reactive derivative, such as an acyl chloride or anhydride (B1165640). The Fischer esterification, reacting the alcohol with a carboxylic acid under acidic catalysis, is a common method. pearson.com However, for a molecule like (R)-2-amino-2-(2-bromophenyl)ethanol, the amino group would be protonated under these conditions, which can be a desirable state for the reaction.

Alternatively, reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) provides a more facile route to ester formation. A typical esterification protocol might involve the following steps:

Protection of the amino group, for instance, as a tert-butoxycarbonyl (Boc) carbamate.

Reaction of the N-protected amino alcohol with an acylating agent.

Deprotection of the amino group to yield the final amino ester.

Etherification: Etherification transforms the hydroxyl group into an ether linkage (-O-R). The Williamson ether synthesis is a fundamental method for this transformation, involving the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. organic-chemistry.org

A general procedure for etherification would be:

Protection of the amino group to prevent side reactions.

Treatment of the N-protected amino alcohol with a strong base (e.g., sodium hydride, NaH) to generate the alkoxide.

Addition of an alkylating agent (e.g., an alkyl halide or tosylate) to form the ether.

Subsequent deprotection of the amino group.

The choice of reagents and conditions for both esterification and etherification depends on the desired final product and the compatibility of other functional groups in the reactants.

Aromatic Bromine Substitution and Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring is a key functional handle for building molecular complexity through carbon-carbon and carbon-heteroatom bond-forming reactions. While classical electrophilic aromatic substitution reactions are fundamental to benzene (B151609) chemistry, the most powerful transformations for aryl bromides involve palladium-catalyzed cross-coupling reactions. libretexts.orgmsu.edu These reactions have revolutionized organic synthesis due to their broad substrate scope and functional group tolerance.

For (R)-2-amino-2-(2-bromophenyl)ethanol, the aryl bromide moiety can readily participate in a variety of such couplings, enabling the synthesis of a vast array of derivatives. A summary of prominent palladium-catalyzed reactions applicable to this substrate is presented below.

| Reaction Name | Coupling Partner | Catalyst/Ligand (Typical) | Base (Typical) | Resulting Structure |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Biaryl or Styrenyl derivative |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | Aryl Alkyne derivative |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N, K₂CO₃ | Aryl Alkene (Stilbene) derivative |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, BINAP, XPhos | NaOt-Bu, K₃PO₄ | Aryl Amine derivative |

| Miyaura Borylation | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | KOAc | Aryl Boronic Ester derivative |

Detailed Research Findings:

Suzuki Coupling: This reaction would couple the 2-bromophenyl group with a boronic acid or ester, creating a biaryl structure. This is one of the most widely used cross-coupling reactions for C-C bond formation.

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, yields 2-alkynyl-substituted phenylethanolamines. scirp.org These products can serve as intermediates for more complex heterocyclic structures. Studies on 2-amino-3-bromopyridines have shown that high yields (72-96%) can be achieved using catalysts like Pd(CF₃COO)₂ with PPh₃ and CuI. scirp.org

Miyaura Borylation: This reaction transforms the aryl bromide into an arylboronic ester. organic-chemistry.org This is a strategic move, as the resulting boronic ester can then be used in subsequent Suzuki coupling reactions, acting as a versatile synthetic intermediate. The reaction typically uses a palladium catalyst like PdCl₂(dppf) in the presence of a base such as potassium acetate (B1210297) (KOAc). organic-chemistry.org

These coupling reactions are generally performed under inert atmospheres and require careful optimization of catalyst, ligand, base, solvent, and temperature to achieve high yields and selectivity.

Process Chemistry and Scalability Considerations in the Production of this compound

Translating a laboratory synthesis of this compound into a large-scale industrial process requires addressing numerous challenges related to safety, cost, efficiency, and quality. researchgate.net Process chemistry focuses on developing a robust, reproducible, and economically viable manufacturing route.

Key Scalability Considerations:

Route Selection: The chosen synthetic route must utilize readily available, low-cost starting materials. For chiral molecules like this, an asymmetric synthesis or an efficient resolution process is critical. Biocatalytic methods, which use enzymes for stereoselective transformations, are increasingly considered for their high efficiency and environmentally friendly conditions. mdpi.com

Reagent and Solvent Selection: On a large scale, the cost, toxicity, and environmental impact of all materials are magnified. Solvents must be chosen for their efficacy, ease of removal and recycling, and low environmental footprint. The use of hazardous reagents requires specialized handling equipment and protocols.

Process Safety and Thermal Management: Reactions that are easily managed in the lab can become hazardous on a large scale. Exothermic reactions, in particular, require careful control of addition rates and efficient heat removal to prevent thermal runaway. A thorough thermal hazard assessment is essential.

Work-up and Purification: Extraction and chromatographic purification methods that are common in the lab are often impractical or very expensive at an industrial scale. The ideal process will yield a product that can be purified through crystallization. The formation of the hydrochloride salt itself is often a key purification step, as it can induce crystallization and remove impurities.

Quality Control: Strict control over raw material quality, reaction conditions, and intermediate purity is necessary to ensure the final product meets specifications. This includes controlling stereochemical purity and minimizing process-related impurities. The development of in-process analytical methods is crucial for monitoring reaction progress and quality.

A practical and scalable process for a related compound, 4-amino-1,3-dimethylpyrazole hydrochloride, highlights the importance of starting with inexpensive, technical-grade materials and designing a sequence that results in a final product of high chemical and isomeric purity through a straightforward isolation procedure. researchgate.net Similar principles would be applied to the production of this compound, with a focus on achieving the desired enantiomeric purity in a cost-effective manner.

Sophisticated Analytical and Spectroscopic Characterization of R 2 Amino 2 2 Bromophenyl Ethanol Hydrochloride

Advanced Spectroscopic Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Comprehensive Structural Assignment

No specific ¹H or ¹³C NMR spectral data, including chemical shifts and coupling constants for (R)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride, were found in the public domain.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

A detailed list of vibrational frequencies and their corresponding functional group assignments for this compound is not available in published literature.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

While the molecular weight can be calculated, no experimental mass spectrometry data, including mass-to-charge ratios of fragment ions, are available to confirm the structure and elucidate fragmentation pathways.

Electronic Absorption (UV-Vis) Spectroscopy and Studies on Tautomeric Equilibria

No UV-Vis absorption spectra or studies on the tautomeric equilibria of this compound have been published.

Chromatographic Methods for Purity and Enantiomeric Analysis

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination and Preparative Separation

Specific chiral HPLC methods, including column type, mobile phase composition, and retention times for the enantiomeric separation and purity determination of this compound, are not described in the available scientific literature.

Gas Chromatography (GC) on Chiral Stationary Phases for Enantiomeric Excess Assessment

The determination of enantiomeric excess (e.e.) is crucial in the characterization of chiral pharmaceutical compounds. For this compound, Gas Chromatography (GC) utilizing chiral stationary phases (CSPs) is a powerful analytical technique for this purpose. However, due to the low volatility of amino alcohols, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis.

The derivatization process for amino alcohols like 2-amino-2-phenylethanol (B122105) derivatives often involves a two-step procedure. First, the hydroxyl group is esterified, and second, the amino group is acylated. Common derivatizing agents for the amino group include trifluoroacetic anhydride (B1165640) (TFAA) and acetic anhydride. The choice of derivatizing agent can influence the chromatographic separation and even the elution order of the enantiomers.

For the GC separation, a chiral stationary phase is employed. Cyclodextrin-based CSPs, such as those derivatized with trifluoroacetyl groups, have demonstrated effectiveness in separating enantiomers of derivatized amino acids and related compounds. The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector of the stationary phase, leading to different retention times for the two enantiomers.

The enantiomeric excess is then calculated from the peak areas of the two enantiomers in the chromatogram. The following table illustrates a hypothetical set of parameters for a chiral GC method for the analysis of a derivatized 2-amino-2-phenylethanol compound.

| Parameter | Value |

| Column | Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

| Oven Program | 100°C (hold 2 min), ramp to 180°C at 5°C/min, hold 10 min |

| Injector Temperature | 250°C |

| Detector | Flame Ionization Detector (FID) at 270°C |

| Carrier Gas | Helium |

| Hypothetical Retention Time (R-enantiomer) | 15.2 min |

| Hypothetical Retention Time (S-enantiomer) | 15.8 min |

X-ray Crystallography and Absolute Configuration Determination

X-ray crystallography is a definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid and for unambiguously determining the absolute configuration of a chiral molecule.

A hypothetical table of crystallographic data for a related phenylglycinol hydrochloride is presented below.

| Crystal Data | (R)-phenylglycinol hydrochloride google.com |

| Crystal system | Orthorhombic |

| Space group | P2(1)2(1)2(1) |

| a (Å) | 6.420 (2) |

| b (Å) | 7.304 (2) |

| c (Å) | 19.891 (6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

The determination of the absolute configuration of a chiral molecule by X-ray diffraction is possible due to the phenomenon of anomalous dispersion. mit.edu When an X-ray photon's energy is near an absorption edge of an atom, it is scattered with a phase shift. mit.edu This effect is particularly pronounced for heavier atoms. The presence of the bromine atom (Z=35) in this compound makes it an excellent candidate for absolute configuration determination using anomalous scattering. mit.edu

The Bijvoet method is a common technique that exploits anomalous dispersion. nih.gov It relies on the fact that, in the presence of anomalous scattering in a non-centrosymmetric crystal, the intensity of a reflection (hkl) is not equal to the intensity of its inverse reflection (-h-k-l). mit.edu These pairs of reflections are known as Bijvoet pairs. By carefully measuring the intensity differences between a significant number of Bijvoet pairs, the true absolute configuration of the molecule can be determined. The Flack parameter is a value calculated during the crystallographic refinement that indicates the correctness of the assigned enantiomer; a value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted configuration. mit.edu

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, and it is colored according to various properties, such as the normalized contact distance (dnorm), to highlight different types of intermolecular contacts.

For a compound like this compound, a Hirshfeld surface analysis would reveal the nature and extent of various intermolecular interactions. The key interactions expected to be observed include:

N-H···Cl and O-H···Cl hydrogen bonds: These strong interactions between the protonated amine and hydroxyl groups with the chloride anion would appear as distinct red regions on the dnorm surface. mdpi.com

H···H contacts: These are typically the most abundant contacts and represent van der Waals interactions. nih.gov

C-H···π interactions: Interactions between hydrogen atoms and the aromatic ring.

Br···H contacts: The bromine atom can participate in halogen bonding and other weak interactions.

| Intermolecular Contact | Percentage Contribution |

| H···H | 45% |

| Br···H/H···Br | 20% |

| O···H/H···O | 15% |

| N···H/H···N | 10% |

| C···H/H···C | 8% |

| Other | 2% |

Computational and Theoretical Investigations of R 2 Amino 2 2 Bromophenyl Ethanol Hydrochloride

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Geometry Optimization

No published studies employing Density Functional Theory (DFT) to investigate the electronic structure or to perform geometry optimization of (R)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride were found. Consequently, fundamental data such as optimized bond lengths, bond angles, dihedral angles, and electronic energies for this specific compound are not available in the public domain.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions and Electron Transfer

There are no specific Frontier Molecular Orbital (FMO) analyses for this compound in the accessible literature. Therefore, values for the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO gap, and associated molecular orbital plots, which are crucial for predicting chemical reactivity and electron transfer capabilities, have not been reported.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugative Interactions

Information regarding Natural Bond Orbital (NBO) analysis is also absent from the scientific literature for this compound. NBO analysis provides insight into charge distribution, intramolecular delocalization, and hyperconjugative interactions between orbitals. Without such studies, a detailed understanding of the electronic stabilization within the molecule remains unelucidated.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Recognition

No Molecular Electrostatic Potential (MEP) maps for this compound have been published. MEP mapping is a valuable tool for identifying the electrophilic and nucleophilic sites on a molecule, which is essential for predicting how it will interact with other molecules and biological targets.

Conformational Analysis and Intramolecular Interactions

A systematic conformational analysis of this compound, which would identify the most stable conformers and the potential energy surface, has not been documented. Studies detailing the key intramolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups, and their influence on the molecule's preferred three-dimensional structure, are not available.

Reaction Mechanism Studies Involving this compound Precursors and Derivatives

While the synthesis of related phenylethanolamine derivatives is a topic of chemical research, specific computational studies detailing the reaction mechanisms involving the precursors or derivatives of this compound could not be located. Such studies would provide valuable information on transition states, activation energies, and reaction pathways.

Solvent Effects on Molecular Properties and Reactivity Pathways

There is no available research on the influence of different solvents on the molecular properties and reactivity of this compound. Computational investigations using implicit or explicit solvent models are necessary to understand how the solvent environment affects the compound's conformational preferences, electronic structure, and reaction kinetics.

Role of R 2 Amino 2 2 Bromophenyl Ethanol Hydrochloride As a Chiral Building Block in Complex Organic Synthesis

Utilization in the Synthesis of Chiral Amines and Other Amino Alcohol Derivatives

The inherent chirality of (R)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride makes it an excellent starting material for the synthesis of other chiral amines and amino alcohol derivatives. The primary amino group and the hydroxyl group serve as handles for a wide range of chemical transformations, allowing for the introduction of diverse functionalities while retaining the crucial stereochemical integrity of the parent molecule.

One notable application is in the synthesis of more complex chiral amines, which are prevalent scaffolds in many biologically active compounds. For instance, the amino group can be N-alkylated or N-arylated to introduce various substituents. A patented process describes the synthesis of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol, a key intermediate for the drug Mirabegron. While this synthesis starts from a related nitro-precursor, it highlights the utility of the core (R)-aminoethanol structure in building more elaborate chiral amine targets through reductive amination and other transformations.

Furthermore, the hydroxyl group can be derivatized, for example, through etherification or esterification, to yield a range of amino alcohol derivatives. These derivatives are not only important as final products but also as intermediates that can undergo further stereoselective reactions. The bromophenyl moiety also offers a site for cross-coupling reactions, enabling the introduction of additional complexity and the construction of diverse molecular architectures.

While specific, peer-reviewed examples detailing the extensive use of this compound for the synthesis of a broad library of chiral amines and amino alcohol derivatives are not widely documented in publicly available literature, its structural motifs are indicative of its high potential in this area.

Precursor to Structurally Diverse Heterocyclic Compounds, such as Indoles and Oxazolidines

The bifunctional nature of this compound suggests its potential as a precursor for the synthesis of various heterocyclic compounds. The amino and hydroxyl groups can participate in intramolecular cyclization reactions to form rings of different sizes and functionalities.

Indoles: The synthesis of indoles often involves the formation of a key C-N bond on an aromatic ring. The ortho-bromo substituent on the phenyl ring of this compound could potentially be exploited in transition-metal-catalyzed cyclization reactions, such as the Buchwald-Hartwig amination, to form an indole (B1671886) ring system. However, a comprehensive search of the scientific literature did not yield specific examples of this transformation using this particular starting material. General methods for indole synthesis are well-established, but their direct application to this compound remains to be reported.

The following table outlines the general synthetic strategies for indoles and oxazolidines that could theoretically be applied to this compound.

| Heterocycle | General Synthetic Strategy | Potential Application to this compound |

| Indole | Intramolecular C-N bond formation (e.g., Buchwald-Hartwig amination) | The ortho-bromo substituent could facilitate intramolecular cyclization with the amino group. |

| Oxazolidine (B1195125) | Condensation of a 1,2-amino alcohol with an aldehyde or ketone | The inherent 1,2-amino alcohol structure is a direct precursor for this transformation. |

Further research is required to explore and document the utility of this compound in the synthesis of these important heterocyclic scaffolds.

Application in Ligand Development for Asymmetric Catalysis

Chiral 1,2-amino alcohols are a privileged class of ligands for a wide range of asymmetric catalytic transformations. Their ability to coordinate to metal centers through both the nitrogen and oxygen atoms creates a rigid chiral environment that can effectively control the stereochemical outcome of a reaction.

The structure of this compound makes it an attractive candidate for modification into a chiral ligand. The amino and hydroxyl groups can be further functionalized to tune the steric and electronic properties of the resulting ligand, which is crucial for achieving high enantioselectivity in catalysis. For example, the nitrogen atom can be incorporated into a larger chelating system, and the hydroxyl group can be modified to modulate its coordinating ability.

However, a thorough review of the scientific literature does not reveal any specific instances where this compound has been directly employed or modified to create a ligand for asymmetric catalysis. While the potential for its use in this capacity is clear based on the known utility of similar amino alcohol structures, dedicated research in this area has not been published.

Stereocontrolled Transformations for the Preparation of Advanced Synthetic Intermediates

The stereogenic center in this compound can be used to direct the formation of new stereocenters in subsequent reactions. This principle of stereocontrol is fundamental to the synthesis of complex molecules with multiple chiral centers.

The existing stereocenter can influence the facial selectivity of reactions at adjacent prochiral centers. For example, the hydroxyl or amino group could direct the delivery of a reagent to one face of a nearby double bond or carbonyl group. Such diastereoselective reactions are powerful tools for building up molecular complexity in a controlled manner.

Advanced synthetic intermediates prepared through such stereocontrolled transformations would be valuable in the synthesis of pharmaceuticals and other fine chemicals. The bromophenyl group also provides a handle for further elaboration through cross-coupling reactions, allowing for the construction of highly functionalized and stereochemically rich molecules.

Despite the theoretical potential, specific examples of stereocontrolled transformations utilizing this compound for the preparation of advanced synthetic intermediates are not documented in the available scientific literature. The exploration of its utility in this context represents an open area for future research.

Stereochemical Control and Enantiopurity in Reactions Involving R 2 Amino 2 2 Bromophenyl Ethanol Hydrochloride

Methodologies for Achieving and Maintaining High Enantiomeric Excess

The synthesis of enantiomerically pure compounds like (R)-2-amino-2-(2-bromophenyl)ethanol hydrochloride can be approached in two primary ways: by resolving a racemic mixture or through asymmetric synthesis. The following subsections detail key resolution techniques.

One of the most established and industrially viable methods for resolving racemic amino alcohols is through the formation of diastereomeric salts. wikipedia.org This technique leverages the different physicochemical properties of diastereomers, which, unlike enantiomers, have distinct solubilities.

The process involves reacting the racemic 2-amino-2-(2-bromophenyl)ethanol (B2845324) with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to their different spatial arrangements, these salts exhibit different crystal packing energies and, consequently, different solubilities in a given solvent. This difference allows for their separation by fractional crystallization. wikipedia.org The less soluble diastereomeric salt will crystallize out of the solution first, leaving the more soluble diastereomer in the mother liquor. The crystallized salt can then be isolated, and the chiral resolving agent removed to yield the desired enantiomerically enriched amino alcohol.

Commonly used chiral resolving agents for amino compounds include tartaric acid, mandelic acid, and camphorsulfonic acid. The choice of resolving agent and solvent system is critical and often determined empirically to achieve the most efficient separation.

Table 1: Hypothetical Resolution of Racemic 2-Amino-2-(2-bromophenyl)ethanol via Diastereomeric Salt Formation

| Resolving Agent | Solvent | Diastereomeric Salt Formed | Solubility | Outcome |

| (+)-Tartaric Acid | Ethanol (B145695) | (R,R,R)-salt and (S,R,R)-salt | (R,R,R)-salt is less soluble | Crystallization of (R)-amino alcohol salt |

| (S)-Mandelic Acid | Methanol | (R,S)-salt and (S,S)-salt | (R,S)-salt is less soluble | Crystallization of (R)-amino alcohol salt |

| (-)-Camphorsulfonic Acid | Acetone | (R,S)-salt and (S,S)-salt | (S,S)-salt is less soluble | (R)-amino alcohol remains in solution |

This table is illustrative and demonstrates the principle of diastereomeric salt resolution. Actual results would depend on experimental conditions.

Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert a racemic mixture entirely into a single desired enantiomer, thus overcoming the 50% yield limitation of classical resolution methods. DKR combines a kinetic resolution step with in-situ racemization of the slower-reacting enantiomer.

In the context of synthesizing (R)-2-amino-2-(2-bromophenyl)ethanol, a DKR approach could involve the enantioselective acylation or enzymatic resolution of a racemic mixture of the amino alcohol. As one enantiomer is selectively transformed, a racemization catalyst continuously converts the remaining, unwanted enantiomer into the reactive one. This dynamic process allows for a theoretical yield of up to 100% of the desired enantiomerically pure product.

Enzymes, particularly lipases, are often employed for the kinetic resolution step due to their high enantioselectivity. The racemization of the unreacted enantiomer can be achieved using a metallic catalyst. The success of a DKR process hinges on the compatibility of the resolution and racemization catalysts and conditions.

Table 2: Conceptual Comparison of Classical Resolution and Dynamic Kinetic Resolution

| Method | Theoretical Maximum Yield | Key Principle | Common Reagents/Catalysts |

| Classical Resolution | 50% | Separation of stable diastereomers | Chiral acids (e.g., tartaric acid) |

| Dynamic Kinetic Resolution | 100% | Kinetic resolution coupled with in-situ racemization | Enzymes (e.g., lipases), metal catalysts (e.g., Ruthenium-based) |

Factors Influencing Stereoselectivity and Diastereoselectivity in Synthetic Pathways

When this compound is synthesized via an asymmetric route, several factors can influence the stereochemical outcome. A common strategy for the asymmetric synthesis of such amino alcohols is the enantioselective reduction of a corresponding prochiral α-amino ketone. wikipedia.org

The key factors influencing stereoselectivity in such reductions include:

Chiral Catalyst/Reagent: The choice of a chiral catalyst or reducing agent is the most critical factor. For instance, the use of oxazaborolidine catalysts (as in the Corey-Bakshi-Shibata reduction) can lead to high enantiomeric excess in the reduction of ketones. mdpi.com The structure of the catalyst dictates the facial selectivity of the hydride attack on the carbonyl group.

Substrate Structure: The steric and electronic properties of the substrate, in this case, 2-amino-2-(2-bromophenyl)acetophenone, can significantly impact stereoselectivity. The bulky bromine atom at the ortho position can influence the preferred conformation of the substrate when it interacts with the chiral catalyst, thereby affecting the stereochemical outcome.

Temperature: Lower reaction temperatures generally lead to higher enantioselectivity. This is because the energy difference between the diastereomeric transition states is more pronounced at lower temperatures, favoring the formation of one enantiomer over the other.

Solvent: The solvent can influence the conformation of both the substrate and the catalyst, as well as the solubility of the reactants and intermediates. The polarity and coordinating ability of the solvent can therefore play a crucial role in determining the degree of stereoselectivity.

Reducing Agent: In catalytic reductions, the nature of the stoichiometric reducing agent (e.g., borane (B79455) derivatives) can also affect the reaction's stereochemical course. wikipedia.org

By carefully controlling these parameters, it is possible to achieve high levels of stereoselectivity and diastereoselectivity in the synthesis of this compound, ensuring the production of a highly enantiopure product.

Q & A

Q. What methods are recommended to achieve high enantiomeric purity during synthesis of (R)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride?

Methodological Answer: The compound’s enantiomeric purity is critical for biological activity. Use chiral catalysts (e.g., Ru-BINAP complexes) in asymmetric hydrogenation or reduction of ketone precursors to ensure stereochemical control. Post-synthesis, validate enantiomeric excess (ee) via chiral HPLC or polarimetry. For the hydrochloride salt formation, react the free base with HCl under anhydrous conditions to avoid racemization .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms structural integrity and detects impurities (e.g., residual solvents).

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula and isotopic patterns.

- X-ray Crystallography: Resolves absolute configuration for chiral validation.

- Thermogravimetric Analysis (TGA): Assesses thermal stability of the hydrochloride salt .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity and biological interactions?

Methodological Answer: The 2-bromophenyl group enhances electrophilic aromatic substitution (EAS) reactivity due to bromine’s electron-withdrawing effect. In biological systems, bromine increases lipophilicity, improving membrane permeability. Computational docking studies suggest bromine’s steric bulk modulates binding to targets like G-protein-coupled receptors (GPCRs) or enzymes (e.g., kinases). Compare activity with non-brominated analogs to isolate bromine-specific effects .

Q. How should researchers address contradictions in reported biological activities of this compound?

Methodological Answer: Contradictions may arise from:

- Stereochemical impurities: Validate ee (>99%) to rule out enantiomer interference.

- Assay variability: Standardize cell lines (e.g., HEK293 vs. CHO) and readouts (e.g., cAMP vs. calcium flux).

- Structural analogs: Compare with (R)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride to assess positional isomer effects. Use meta-analysis tools to reconcile data .

Q. What experimental design optimizes yield in asymmetric hydrogenation for large-scale synthesis?

Methodological Answer:

- Catalyst Screening: Test Ru-(S)-SYNPHOS or Rh-DuPHOS catalysts for enantioselectivity.

- Reaction Conditions: Optimize H₂ pressure (10–50 bar), temperature (25–60°C), and solvent (MeOH/THF).

- Workup: Acid-base extraction followed by recrystallization (ethanol/water) improves purity. Pilot-scale trials should monitor ee and yield (target >85%) .

Q. How does stereochemistry influence target selectivity in neurotransmitter receptor studies?

Methodological Answer: The (R)-enantiomer shows higher affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors compared to the (S)-form. Use radioligand binding assays (³H-ketanserin for 5-HT₂A, ³H-spiperone for D₂) with enantiomerically pure samples. Molecular dynamics simulations reveal chiral centers dictate hydrogen-bonding patterns in receptor binding pockets .

Q. How to perform comparative analysis with structural analogs to identify pharmacophore elements?

Methodological Answer:

- Design Analog Library: Include derivatives with halogen substitution (e.g., Cl, F), positional isomerism (e.g., 3-bromo vs. 4-bromo), and stereochemical variants.

- SAR Studies: Measure IC₅₀ values in enzyme inhibition assays (e.g., monoamine oxidases).

- Computational Tools: Use Schrödinger’s Glide for docking and QSAR models to predict bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.